1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)-

Beschreibung

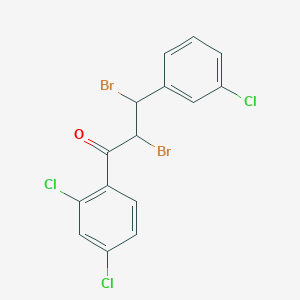

This compound is a halogenated propanone derivative featuring two bromine atoms at positions 2 and 3 of the propanone backbone, a 3-chlorophenyl group at position 3, and a 2,4-dichlorophenyl group at position 1.

Eigenschaften

CAS-Nummer |

649739-68-4 |

|---|---|

Molekularformel |

C15H9Br2Cl3O |

Molekulargewicht |

471.4 g/mol |

IUPAC-Name |

2,3-dibromo-3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one |

InChI |

InChI=1S/C15H9Br2Cl3O/c16-13(8-2-1-3-9(18)6-8)14(17)15(21)11-5-4-10(19)7-12(11)20/h1-7,13-14H |

InChI-Schlüssel |

IERVOLLQIKDWNH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)C(C(C(=O)C2=C(C=C(C=C2)Cl)Cl)Br)Br |

Herkunft des Produkts |

United States |

Biologische Aktivität

1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)-, commonly referred to as a dibrominated ketone derivative, is a compound of interest due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : CHBrClO

- Molecular Weight : 432.534 g/mol

- CAS Number : 649739-72-0

Mechanisms of Biological Activity

The biological activity of dibrominated compounds often relates to their ability to interact with cellular macromolecules and modulate various biochemical pathways. The following mechanisms have been identified:

- Cytotoxicity : Studies indicate that dibrominated compounds can induce cytotoxic effects in various cell lines. This is often mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of pathogens. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.

- Antitumor Activity : Research has shown that certain dibrominated ketones can inhibit tumor cell proliferation. This may occur through the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Toxicity Profiles

Toxicological assessments are critical for understanding the safety profile of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)-. Key findings include:

- Acute Toxicity : In animal studies, exposure to high concentrations resulted in significant respiratory distress and mortality.

- Carcinogenic Potential : Long-term exposure has been linked to increased incidences of tumors in rodent models, particularly in the liver and lungs due to metabolic activation by cytochrome P450 enzymes .

Case Studies

Several studies have investigated the biological effects of dibrominated ketones:

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of various dibrominated compounds on human cancer cell lines. The results indicated that 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)- exhibited IC values ranging from 10 to 20 µM across different cell lines, indicating moderate potency against cancer cells .

Study 2: Antimicrobial Activity

Another research article focused on the antimicrobial properties of dibrominated ketones against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition with minimum inhibitory concentrations (MIC) in the low micromolar range .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrClO |

| Molecular Weight | 432.534 g/mol |

| CAS Number | 649739-72-0 |

| IC (Cancer Cells) | 10 - 20 µM |

| MIC (Staphylococcus aureus) | Low µM range |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

1-Propanone derivatives have been studied for their potential anticancer properties. The compound's structure allows it to interact with biological targets that are crucial in cancer cell proliferation. Research has shown that brominated compounds can exhibit cytotoxic effects against various cancer cell lines. A study published in PubMed Central highlights the effectiveness of similar compounds in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Case Study: Inhibition of Tumor Growth

- Study Focus : Investigating the cytotoxic effects of dibrominated propanones on breast cancer cells.

- Findings : Significant reduction in cell viability was observed, with IC50 values indicating effective concentrations for therapeutic applications.

Agricultural Applications

Herbicide Development

The compound has been researched as a potential herbicide. Its chemical structure suggests that it may inhibit specific enzymatic pathways in plants, leading to effective weed control without harming crops. Studies have indicated that similar dibromo compounds can disrupt photosynthesis and other vital processes in target species.

Case Study: Herbicide Efficacy

- Study Focus : Evaluating the herbicidal activity of dibrominated propanones on common agricultural weeds.

- Findings : The compound demonstrated effective weed suppression rates comparable to commercial herbicides, making it a candidate for further development.

Environmental Impact

Research into the environmental effects of this compound is crucial, especially given its potential use in agriculture. Understanding its degradation products and their toxicity is essential for assessing ecological risks. A report by the Environmental Protection Agency (EPA) suggests monitoring for dioxin-like compounds that may arise from the application of chlorinated herbicides .

Data Table: Summary of Research Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Significant cytotoxic effects on cancer cells |

| Agricultural Science | Herbicide efficacy | Effective weed suppression compared to controls |

| Environmental Impact | Toxicity and degradation | Need for monitoring dioxin-like compounds |

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below compares the target compound with structurally related propanone derivatives:

*Molecular formulas for the target compound and others without explicit data are estimated based on structural analysis.

Key Differences and Implications

Halogenation Pattern :

- The target compound has three chlorine atoms (two on the 2,4-dichlorophenyl group and one on the 3-chlorophenyl group) and two bromine atoms , making it more halogenated than analogs like bupropion (one Cl) or ACI-INT-396 (one Br and one Cl). This increases its molecular weight (~490 g/mol) and likely reduces water solubility compared to simpler derivatives .

- The nitrothiophenyl group in the compound from introduces sulfur and nitro functional groups, which may enhance reactivity in electrophilic substitution reactions .

Pharmacological vs. Agrochemical Profiles: Bupropion () demonstrates that chloro-substituted propanones can serve as APIs. However, the target compound’s additional halogens may shift its utility toward agrochemicals, as seen in dichlorophenyl-containing pesticides like etaconazole and propiconazole .

Synthetic Complexity :

- Introducing multiple halogens (especially bromine) requires stepwise reactions, such as Friedel-Crafts acylation followed by halogenation. The steric hindrance from the 2,4-dichlorophenyl group could complicate synthesis compared to less-substituted analogs .

Research Findings and Data Gaps

Crystallographic Data: The compound in was analyzed via X-ray crystallography, revealing a planar propanone backbone with substituents influencing molecular packing. Similar methods (e.g., SHELX software) could resolve the target compound’s structure .

The target compound’s higher halogen content may necessitate stricter handling protocols .

Environmental Persistence: Polyhalogenated compounds often exhibit environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.